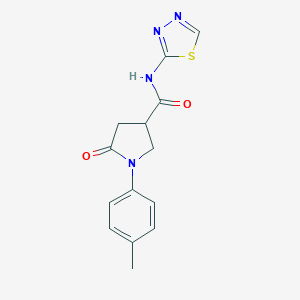
1-(4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)-3-pyrrolidinecarboxamide is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively.
Mecanismo De Acción
The mechanism of action of 1-(4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)-3-pyrrolidinecarboxamide is not fully understood. However, studies have shown that this compound may exert its biological activities by inhibiting specific enzymes or proteins in the body.
Biochemical and physiological effects:
Studies have shown that 1-(4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)-3-pyrrolidinecarboxamide may have various biochemical and physiological effects. In vitro studies have shown that this compound may inhibit the growth of cancer cells, reduce blood glucose levels, and inhibit the growth of bacteria and fungi. However, further studies are needed to confirm these findings.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)-3-pyrrolidinecarboxamide in lab experiments include its synthetic availability, low cost, and potential biological activities. However, the limitations of using this compound in lab experiments include its limited solubility in water and other solvents, potential toxicity, and lack of information on its mechanism of action.
Direcciones Futuras
There are several future directions for the research on 1-(4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)-3-pyrrolidinecarboxamide. These include:
1. Further studies on the mechanism of action of this compound to understand how it exerts its biological activities.
2. Studies on the toxicity and safety of this compound in animals and humans.
3. Studies on the potential use of this compound as a therapeutic agent for cancer, diabetes, and infectious diseases.
4. Studies on the potential use of this compound as a pesticide in agriculture.
5. Studies on the synthesis of new derivatives of this compound with improved biological activities and solubility.
Conclusion:
In conclusion, 1-(4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)-3-pyrrolidinecarboxamide is a synthetic compound that has been studied for its potential applications in various fields. The synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations of this compound have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields.
Métodos De Síntesis
1-(4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)-3-pyrrolidinecarboxamide has been synthesized using different methods. One of the methods involves the reaction of 4-methylbenzoyl chloride with thiourea to form 4-methylbenzoylthiourea, which is then reacted with ethyl acetoacetate to form 1-(4-methylphenyl)-3-oxo-1,3-thiazolidine-2-carboxylic acid ethyl ester. This compound is then reacted with hydrazine hydrate to form 1-(4-methylphenyl)-5-oxo-1,2,4-triazolidine-3-carboxylic acid ethyl ester, which is then reacted with thiosemicarbazide to form 1-(4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)-3-pyrrolidinecarboxamide.
Aplicaciones Científicas De Investigación
1-(4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)-3-pyrrolidinecarboxamide has been studied for its potential applications in various fields. In the field of medicine, this compound has been studied for its potential anticancer, antidiabetic, and antimicrobial activities. In the field of agriculture, this compound has been studied for its potential use as a pesticide. In the field of material science, this compound has been studied for its potential use in the synthesis of new materials.
Propiedades
Nombre del producto |
1-(4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)-3-pyrrolidinecarboxamide |
|---|---|
Fórmula molecular |
C14H14N4O2S |
Peso molecular |
302.35 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C14H14N4O2S/c1-9-2-4-11(5-3-9)18-7-10(6-12(18)19)13(20)16-14-17-15-8-21-14/h2-5,8,10H,6-7H2,1H3,(H,16,17,20) |
Clave InChI |
PVEVEJQHSXTJHP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=CS3 |
SMILES canónico |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide](/img/structure/B278588.png)
![N-[3-(butanoylamino)phenyl]-4-propoxybenzamide](/img/structure/B278590.png)
![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B278595.png)

![4-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B278599.png)
![N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B278600.png)
![4-fluoro-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B278601.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide](/img/structure/B278602.png)
![3-fluoro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B278606.png)


![N-(2,1,3-benzothiadiazol-4-yl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B278616.png)
